2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic nomenclature of 2-(chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple substituents. The compound's official International Union of Pure and Applied Chemistry designation precisely indicates the positioning of functional groups relative to the central oxadiazole ring system. The Chemical Abstracts Service registry number 33575-82-5 serves as the primary identifier for this compound across international chemical databases and regulatory systems.
The nomenclatural structure begins with the parent ring system, 1,3,4-oxadiazole, which denotes a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, and one oxygen atom at position 3. The numbering convention follows International Union of Pure and Applied Chemistry rules, where the oxygen atom receives the lowest possible number. The substituent at position 2 is a chloromethyl group (-CH₂Cl), while position 5 bears a 3-chlorophenyl group, indicating a phenyl ring with chlorine substitution at the meta position relative to the ring attachment point.
Properties
IUPAC Name |
2-(chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-8-12-13-9(14-8)6-2-1-3-7(11)4-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBKPWZCCJKKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490455 | |
| Record name | 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33575-82-5 | |
| Record name | 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategies for 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are commonly synthesized via cyclization reactions involving acid hydrazides or hydrazines with acid chlorides or carboxylic acids. The cyclization typically requires dehydrating agents such as phosphorus oxychloride, thionyl chloride, phosphorus pentoxide, triflic anhydride, or polyphosphoric acid. These reagents facilitate ring closure by promoting dehydration of hydrazide intermediates to form the oxadiazole heterocycle.
Specific Preparation of 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole
A detailed and experimentally validated method for synthesizing 2-aryl-5-(chloromethyl)-1,3,4-oxadiazoles, including the 3-chlorophenyl derivative, involves a two-step reaction sequence:
Step 1: Formation of the Intermediate via Reaction of Aryl Hydrazide with Chloroacetyl Chloride
- The appropriate aryl hydrazide, in this case, 3-chlorophenyl hydrazide, is dissolved in dichloromethane (DCM).
- Triethylamine (Et3N) is added as a base to the solution.
- The reaction mixture is cooled to 0 °C.
- Chloroacetyl chloride is slowly added dropwise to the mixture.
- The reaction is allowed to proceed at ambient temperature for approximately 4 hours, forming an intermediate without isolation.
Step 2: Cyclization to 1,3,4-Oxadiazole Ring
- To the same reaction flask, triphenylphosphine (PPh3), carbon tetrachloride (CCl4), and additional triethylamine are added.
- The mixture is heated to reflux for about 12 hours to promote cyclization.
- After cooling, the reaction mixture is poured into water and extracted with DCM.
- The organic layers are dried over magnesium sulfate (MgSO4), and the solvent is evaporated under reduced pressure.
- The residue is purified by silica gel column chromatography using a hexane/ethyl acetate mixture (typically 90:10) as eluent to afford the target this compound compound.
Reaction Scheme and Conditions Summary
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 3-chlorophenyl hydrazide, DCM, Et3N (2 equiv), chloroacetyl chloride (1.5 equiv), 0 °C to room temp, 4 h | Formation of hydrazide intermediate | Slow addition of chloroacetyl chloride to control reaction |
| 2 | Triphenylphosphine (1.57 equiv), carbon tetrachloride (5 equiv), Et3N (1.57 equiv), reflux 12 h | Cyclization to 1,3,4-oxadiazole ring | Reflux promotes ring closure and chloromethyl group formation |
| Workup | Water quench, DCM extraction, drying over MgSO4, solvent evaporation | Isolation of crude product | Purification by silica gel chromatography (hexane/ethyl acetate 90:10) |
Notes on Alternative Methods and Dehydrating Agents
Other dehydrating agents such as phosphorus oxychloride can be used for cyclization of acid hydrazides with acid chlorides or carboxylic acids to yield 1,3,4-oxadiazoles. However, the triphenylphosphine/carbon tetrachloride/triethylamine system provides a mild and effective route for chloromethyl-substituted oxadiazoles, avoiding harsher conditions and potential side reactions.
Summary Table of Preparation Methods for 2-(Chloromethyl)-5-(Aryl)-1,3,4-oxadiazoles
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted oxadiazoles, while oxidation can produce oxadiazole derivatives with hydroxyl or carbonyl groups.
Scientific Research Applications
Anticancer Activity
A significant body of research has focused on the anticancer properties of 1,3,4-oxadiazole derivatives, including 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole. These compounds have shown promise as potential anticancer agents due to their ability to inhibit cancer cell proliferation through various mechanisms.
- Mechanism of Action : The oxadiazole ring system is known to interact with biological targets such as DNA and proteins involved in cell cycle regulation. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit telomerase activity, which is crucial for cancer cell immortality .
-
Case Studies :
- A study by Zheng et al. demonstrated that derivatives with the oxadiazole moiety exhibited significant telomerase inhibitory activity against gastric cancer cell lines, with certain compounds showing IC50 values comparable to established anticancer drugs .
- Salahuddin et al. reported that specific oxadiazole derivatives displayed over 90% growth inhibition against various cancer cell lines in vitro, highlighting their potential as broad-spectrum anticancer agents .
Antimicrobial Properties
Research has also indicated that oxadiazole derivatives possess antimicrobial properties. These compounds have been evaluated for their effectiveness against a range of pathogens.
- Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell membranes and interference with essential metabolic processes .
- Case Studies :
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of oxadiazoles has been explored in several studies.
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
- Case Studies :
Polymer Chemistry
This compound can be utilized in polymer chemistry for the synthesis of novel materials.
- Applications : The incorporation of oxadiazole units into polymers can enhance thermal stability and mechanical properties. These materials are being investigated for applications in coatings and electronic devices due to their improved performance characteristics .
Summary Table of Biological Activities
| Activity Type | Mechanism | Notable Findings |
|---|---|---|
| Anticancer | Telomerase inhibition | Significant IC50 values against various cancer lines |
| Antimicrobial | Disruption of cell membranes | Effective against multiple bacterial strains |
| Anti-inflammatory | Inhibition of cytokines | Demonstrated efficacy in animal models |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of specific enzymes or bind to receptors, leading to a biological response. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
Uniqueness
2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and biological activity. The presence of the chloromethyl group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Biological Activity
2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential.
- Molecular Formula : C9H6Cl2N2O
- Molecular Weight : 229.06274 g/mol
- CAS Number : 33575-82-5
The compound features a chloromethyl group and a chlorophenyl substituent, which may influence its biological properties.
Antimicrobial Activity
Oxadiazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds containing the oxadiazole ring exhibit broad-spectrum activity against various pathogens:
-
Antitubercular Activity :
- Research has demonstrated that certain oxadiazole derivatives possess potent activity against Mycobacterium tuberculosis. For instance, compounds derived from the oxadiazole scaffold have been reported to show inhibition percentages ranging from 91% to 96% against M. tuberculosis at varying concentrations (Parikh et al., 2020) .
- A specific study indicated that a derivative with an oxadiazole moiety exhibited an IC50 value of 0.045 µg/mL against M. tuberculosis .
-
Antibacterial and Antifungal Activity :
- The antimicrobial efficacy of 1,3,4-oxadiazole derivatives has been well-documented. For example, compounds containing this scaffold have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
- A study highlighted that certain derivatives showed comparable or superior activity against Staphylococcus aureus and Escherichia coli when compared to standard antibiotics like gentamicin .
Anticancer Activity
Recent investigations into the anticancer potential of oxadiazole derivatives reveal promising results:
- Mechanism of Action :
- Specific Findings :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of oxadiazole derivatives:
- Modifications at various positions on the oxadiazole ring can significantly affect potency and selectivity against different biological targets.
- For instance, substitutions with different aromatic groups have been shown to enhance antibacterial and antifungal activities while maintaining low toxicity profiles .
Study 1: Antitubercular Activity Assessment
In a detailed study by Villemagne et al. (2020), several oxadiazole-based compounds were tested for their ability to inhibit EthR, a key regulatory factor in M. tuberculosis. The most promising compound exhibited an EC value of 0.072 μM with favorable pharmacokinetic properties .
Study 2: Anticancer Evaluation
A series of novel oxadiazole derivatives were synthesized and evaluated for their anticancer properties. One compound showed significant inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value in the nanomolar range, highlighting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cyclization reactions using chloroacetic acid and acid hydrazides in phosphorus oxychloride (POCl₃). Key steps include refluxing the reactants in POCl₃ (5–6 hours), followed by neutralization with NaOH to pH 6–7. Yield optimization involves adjusting stoichiometry (e.g., 1.2 eq chloroacetic acid), reaction time, and purification via column chromatography with n-hexane:EtOAc (7:1) . Alternative routes may involve acid hydrazide derivatives and POCl₃-mediated cyclization under controlled anhydrous conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : The chloromethyl group (CH₂Cl) appears as a singlet near δ 5.09 ppm in DMSO-d₆. Aromatic protons from the 3-chlorophenyl group show splitting patterns (e.g., dd at δ 7.29–7.97 ppm) .
- IR : Stretching vibrations for C=N (1603–1626 cm⁻¹) and C-O-C (1014–1265 cm⁻¹) confirm the oxadiazole ring .
- Mass Spectrometry : Chlorine isotopic patterns (M+2 peaks) validate molecular weight and substituent positions .
Q. What preliminary biological screening methodologies are recommended to assess the antimicrobial potential of this compound?
- Methodological Answer : Use agar diffusion assays against Staphylococcus aureus and Escherichia coli with streptomycin as a positive control. Measure zones of inhibition (ZOI) at 100 μg/mL. For antifungal activity, test against Candida albicans using miconazole nitrate as a reference. Minimum inhibitory concentration (MIC) values can be determined via broth microdilution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on the antimicrobial efficacy of 1,3,4-oxadiazole derivatives?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing (e.g., nitro, CF₃) or electron-donating (e.g., methyl) groups on the phenyl ring. Compare MIC values to identify trends (e.g., 4-chloro substitution enhances activity against S. aureus) .
- Quantitative SAR (QSAR) : Use computational tools like CoMFA or CoMSIA to correlate substituent descriptors (Hammett σ, logP) with bioactivity .
Q. What strategies are employed in molecular docking studies to predict the interaction of this compound with bacterial target proteins?
- Methodological Answer :
- Target Selection : Use crystal structures of bacterial enzymes (e.g., E. coli DNA gyrase, PDB ID: 1KZN).
- Docking Workflow : Prepare the ligand (AMBER/GAFF parameters) and receptor (protonation states, solvation). Perform flexible docking with AutoDock Vina. Analyze binding poses for hydrogen bonds (e.g., oxadiazole N with Ser84) and hydrophobic interactions (chlorophenyl with Leu83) .
Q. How do researchers address discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns) when confirming the structure of synthesized derivatives?
- Methodological Answer :
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., uncyclized intermediates).
- Dynamic Effects : Consider restricted rotation of the 3-chlorophenyl group causing peak splitting. Variable-temperature NMR (e.g., 25–80°C) can resolve coalescence effects .
Q. What mechanistic insights have been gained from studying the role of 1,3,4-oxadiazole derivatives in enhancing the stability of electroluminescent materials?
- Methodological Answer : Oxadiazoles act as electron-transport layers in OLEDs due to their high electron affinity. Device stability is tested via accelerated aging (85°C/85% humidity) and luminance decay measurements. Derivatives with bulky substituents (e.g., tert-butyl) reduce crystallization, improving longevity .
Q. In computational modeling, which parameters are critical for simulating the reactivity of the chloromethyl group in nucleophilic substitution reactions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
